

Boc-D-Glu(Obzl)-Oh molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Glu(Obzl)-Oh*

Cat. No.: *B558520*

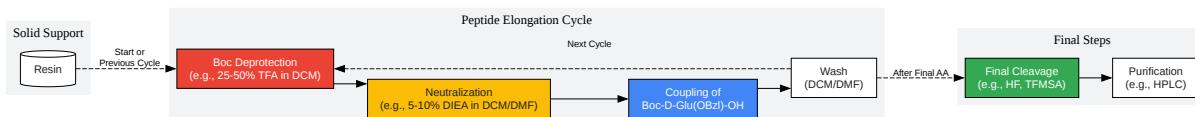
[Get Quote](#)

In-Depth Technical Guide: Boc-D-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical characterization of N- α -tert-Butoxycarbonyl-D-glutamic acid γ -benzyl ester, commonly referred to as **Boc-D-Glu(Obzl)-OH**. This protected amino acid is a critical building block in synthetic peptide chemistry, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research purposes.

Core Compound Data


The fundamental physicochemical properties of **Boc-D-Glu(Obzl)-OH** are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₁₇ H ₂₃ NO ₆	[1][2][3]
Molecular Weight	337.37 g/mol (also cited as 337.4 g/mol or 337.40 g/mol)	[2][3][4][5]
CAS Number	35793-73-8	[1][2][3]
Appearance	White powder	[6]
Melting Point	69-71 °C (also cited as 62-78 °C)	[2][6][5]

Role in Peptide Synthesis

Boc-D-Glu(OBzl)-OH is a derivative of the amino acid D-glutamic acid, where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ -carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection scheme. The Boc group provides temporary protection for the α -amino group and can be selectively removed under acidic conditions, while the more stable benzyl ester safeguards the side-chain carboxyl group, which is typically deprotected in the final cleavage step.

The workflow below illustrates the iterative cycle of solid-phase peptide synthesis utilizing a Boc-protected amino acid like **Boc-D-Glu(OBzl)-OH**.

[Click to download full resolution via product page](#)

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow using **Boc-D-Glu(OBzl)-OH**.

Experimental Protocols

The successful application of **Boc-D-Glu(OBzl)-OH** in peptide synthesis relies on well-defined experimental procedures for coupling and deprotection. Below are detailed methodologies for key steps.

Boc Group Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin, a critical step before the coupling of the next amino acid.

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)

Procedure:

- Resin Swelling: The peptide-resin is swelled in DCM for approximately 20-30 minutes in a suitable reaction vessel.^[7] The DCM is then drained.
- Deprotection: A solution of 25-50% TFA in DCM is added to the swollen resin.^{[1][8]} The mixture is agitated for about 30 minutes at room temperature to ensure complete removal of the Boc group.^[7]
- Washing: The TFA solution is drained, and the resin is washed multiple times with DCM to thoroughly remove residual TFA.^[7]
- Neutralization: To neutralize the newly formed N-terminal trifluoroacetate salt, the resin is washed with a solution of 5-10% DIEA in DCM or DMF. This step is typically performed twice

for 5-10 minutes each.[7][8]

- Final Washing: The resin is washed again multiple times with DCM or DMF to remove excess DIEA.[7] The peptide-resin is now ready for the subsequent coupling step.

Coupling of Boc-D-Glu(OBzl)-OH

This protocol describes the incorporation of **Boc-D-Glu(OBzl)-OH** onto the deprotected N-terminus of the peptide-resin.

Materials:

- Deprotected peptide-resin (with a free N-terminal amine)
- **Boc-D-Glu(OBzl)-OH**
- Coupling agent (e.g., HBTU, HATU, or DCC)[8][9]
- Racemization suppressant (e.g., HOBt, particularly if using DCC)[10]
- Diisopropylethylamine (DIEA) or other non-nucleophilic base
- N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

- Activation of Amino Acid: In a separate vessel, **Boc-D-Glu(OBzl)-OH** (typically 3-4 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents).[8] The solution is allowed to react for 2-5 minutes.[8]
- Coupling Reaction: The pre-activated amino acid solution is added to the neutralized peptide-resin. The reaction mixture is then agitated for a period of 2-4 hours to facilitate peptide bond formation.[8]
- Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or Isatin test.[11] If the test is positive (indicating incomplete reaction), a second coupling may be required.[11]

- **Washing:** Upon completion, the coupling solution is drained, and the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

Characterization of Boc-Protected Amino Acids

Ensuring the purity and structural integrity of **Boc-D-Glu(OBzl)-OH** before its use is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Protocol: ^1H NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the Boc-protected amino acid.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
- Optimize the magnetic field homogeneity by shimming the instrument.
- Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

Data Analysis:

- Process the spectrum (Fourier transformation, phase correction, baseline correction).
- Calibrate the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Expected Characteristic Signals:
 - A prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[2]

- Signals corresponding to the protons of the glutamic acid backbone.
- Signals for the benzyl group protons.
- A signal for the NH proton of the carbamate.[12]

The integration of these signals should be consistent with the number of protons in the structure of **Boc-D-Glu(OBzl)-OH**. The presence and correct chemical shift of the Boc group's singlet are strong indicators of successful protection.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Boc-D-Glu(Obzl)-Oh molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558520#boc-d-glu-obzl-oh-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com